2-Bromo-3-ethoxybenzaldehyde
Overview
Description
2-Bromo-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-ethoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethoxybenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in a solvent like carbon disulfide or acetic acid at controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 2-substituted-3-ethoxybenzaldehyde derivatives.
Oxidation: Formation of 2-bromo-3-ethoxybenzoic acid.
Reduction: Formation of 2-bromo-3-ethoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-ethoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Potential use in the development of new drugs and therapeutic agents due to its reactivity and functional groups.
Industry: In the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxybenzaldehyde in chemical reactions involves the electrophilic nature of the bromine atom and the reactivity of the aldehyde group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Another brominated benzaldehyde derivative with a chlorine atom at the fourth position.
3-Ethoxybenzaldehyde: A similar compound lacking the bromine substitution, which affects its reactivity and applications.
2-Bromo-3-methoxybenzaldehyde: A compound with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
Uniqueness: 2-Bromo-3-ethoxybenzaldehyde is unique due to the specific positioning of the bromine and ethoxy groups, which influence its chemical behavior and make it suitable for particular synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-3-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOOGQYEYQDAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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